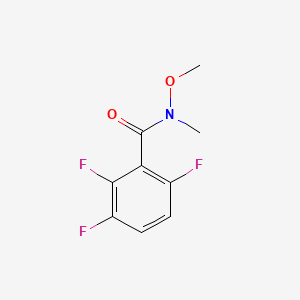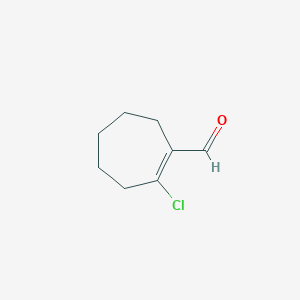
Lycojaponicuminol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lycojaponicuminol C is a natural triterpenoid compound with the chemical formula C29H48O4 and a molecular weight of 460.69 g/mol. It is derived from the plant Lycopodium japonicum and has been studied for its potential biological activities, including antitumor effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lycojaponicuminol C is typically extracted from natural sources, particularly from the Lycopodium japonicum plant. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form
Industrial Production Methods
Industrial production of this compound is not widely established due to its natural origin and the complexity of its structure. The primary method remains extraction from the Lycopodium japonicum plant, followed by purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Lycojaponicuminol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, each with unique biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a model for studying triterpenoid structures and their chemical reactivity.
Biology: Research has shown that Lycojaponicuminol C exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer studies.
Medicine: Due to its antitumor properties, this compound is being investigated for potential therapeutic applications in cancer treatment.
Industry: The compound’s unique structure and biological activities make it a valuable target for the development of new pharmaceuticals and bioactive agents.
Mecanismo De Acción
The mechanism of action of Lycojaponicuminol C involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound has been shown to inhibit the growth of cancer cells by inducing programmed cell death (apoptosis) and interfering with key signaling pathways involved in tumor progression. Specific molecular targets include proteins and enzymes that play critical roles in cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Lycojaponicuminol C is part of a family of serratene triterpenoids, which includes other compounds such as Lycojaponicuminol A, B, D, E, and F. These compounds share similar structural features but differ in their specific functional groups and biological activities. Compared to its analogs, this compound is unique due to its specific hydroxyl and methyl groups, which contribute to its distinct biological properties.
List of Similar Compounds
- Lycojaponicuminol A
- Lycojaponicuminol B
- Lycojaponicuminol D
- Lycojaponicuminol E
- Lycojaponicuminol F
Propiedades
Fórmula molecular |
C29H48O4 |
|---|---|
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
(1R,5aS,7S,9aS)-1-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-7-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[c]oxepin-3-one |
InChI |
InChI=1S/C29H48O4/c1-18-8-10-20-26(2,3)22(30)14-16-28(20,6)19(18)9-12-24-29(7)17-15-23(31)27(4,5)21(29)11-13-25(32)33-24/h19-24,30-31H,1,8-17H2,2-7H3/t19-,20-,21-,22-,23-,24+,28+,29-/m0/s1 |
Clave InChI |
GDRHALBYFBDMDN-JSFVAYFGSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CCC(=O)O3)(C)C)O)C)(C)C)O |
SMILES canónico |
CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C4(CCC(C(C4CCC(=O)O3)(C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


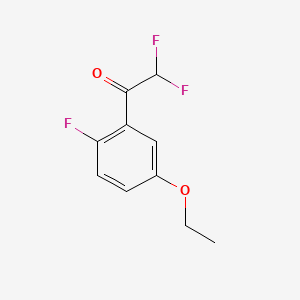
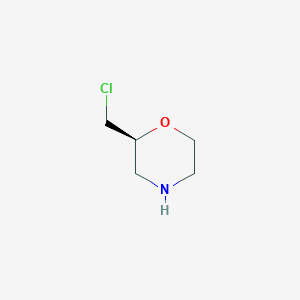
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)

![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
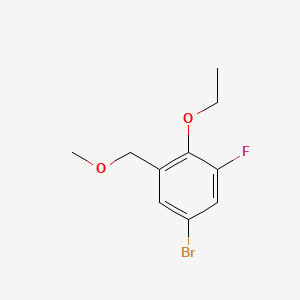

![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)

